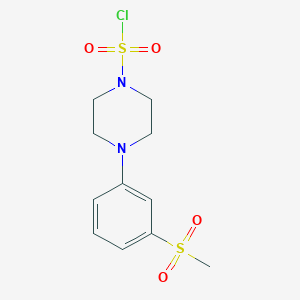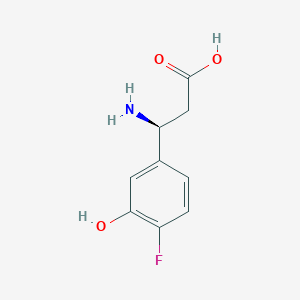
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a phenyl ring, which is further substituted with a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-fluoro-3-hydroxybenzoic acid as a starting material . This compound can be synthesized through a series of reactions including nitration, reduction, and diazotization, followed by substitution with fluorine.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic synthesis methods, which offer advantages in terms of environmental and safety impacts. For example, the use of E. coli coexpressing specific enzymes can facilitate the synthesis of fluorinated compounds . This method is advantageous due to its efficiency and reduced environmental footprint compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Wirkmechanismus
The mechanism by which (3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is unique due to the presence of both an amino and a hydroxyl group on the phenyl ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10FNO3 |
|---|---|
Molekulargewicht |
199.18 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
GXLWXXLLHDVLRR-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)O)F |
Kanonische SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)
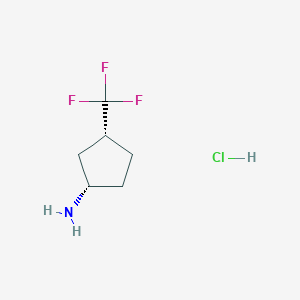
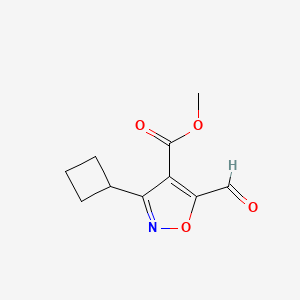

![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)

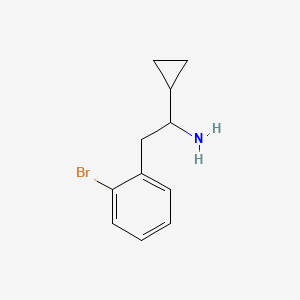
![(1S,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237610.png)
